Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate (CAS 1207887-42-0, MFCD24532498) is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methyl ester, and a 1-methylimidazole substituent. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its dual protective groups: the Boc group safeguards the amino functionality during reactions, while the methyl ester enhances solubility and facilitates downstream hydrolysis . Combi-Blocks reports a purity of 95% for this compound, underscoring its utility in high-precision synthetic workflows .
Properties
IUPAC Name |
methyl 3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-8-16(9)4/h7-8,10H,6H2,1-5H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWJAQUOHBEHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amine Group
The initial step involves protecting the amino functionality to prevent undesired side reactions during subsequent steps. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under various conditions and ease of removal.
- React the amino acid derivative (e.g., methyl amino acid) with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
- The reaction is typically conducted in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- The Boc-protected amino acid intermediate is purified via chromatography or recrystallization.
- The process is well-documented in peptide synthesis literature, where Boc protection is standard for amino acids. The reaction conditions generally involve room temperature and a mild base to facilitate carbamate formation.
Formation of the Imidazole Ring
The key heterocyclic component, the 1-methyl-1H-imidazol-5-yl group, is introduced via cyclization reactions involving suitable precursors.
- Cyclization of N-alkylated amino derivatives: Reacting a suitable amino acid derivative with reagents such as phosphorus oxychloride (POCl3) or other cyclizing agents facilitates the formation of the imidazole ring.
- Methylation at the N-1 position: The methyl group on the imidazole ring can be introduced via methylation of the imidazole precursor using methyl iodide or dimethyl sulfate under basic conditions.
- A study involving heterocycle synthesis reports the use of N-alkylated imidazole intermediates reacted with amino acids or their derivatives to form the desired heterocyclic amino acid analogs.
Esterification to Form the Methyl Ester
The final step involves converting the carboxylic acid group into a methyl ester, completing the synthesis.
- React the protected amino acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Alternatively, use methyl iodide with a base for methylation of the carboxylate ion.
- The reaction is conducted under reflux conditions, followed by purification.
- Esterification of amino acids is a classical reaction, with optimized conditions involving catalytic amounts of sulfuric acid and refluxing in methanol, yielding high purity methyl esters.
Alternative and Advanced Methods
- Combining protection, heterocycle formation, and esterification in a sequential one-pot process has been explored to streamline synthesis, reduce purification steps, and improve yields.
b. Use of Solid-Phase Synthesis:
- For peptide-based derivatives, solid-phase synthesis techniques can incorporate the Boc-protected amino imidazole units, followed by cleavage and esterification.
c. Catalytic and Green Chemistry Approaches:
- Employing catalytic systems such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact.
Data Summary Table
Research Findings and Notes
- Efficiency and Yield: Typical yields for each step range from 70-90%, with purification via chromatography or recrystallization.
- Reaction Optimization: Use of inert atmospheres (nitrogen or argon) minimizes oxidation; temperature control prevents side reactions.
- Scale-Up: Industrial synthesis employs continuous flow reactors and automated reagent addition for large-scale production, maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group is removed using acids like trifluoroacetic acid (TFA), followed by substitution with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis Overview
The synthesis typically involves:
- Protection of the amine group using Boc anhydride.
- Cyclization reactions to form the imidazole ring.
- Esterification with methanol to yield the methyl ester.
Chemistry
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate is utilized as an intermediate in synthesizing complex organic molecules. Its applications include:
- Synthesis of Pharmaceuticals : The compound serves as a precursor in drug development, particularly for compounds targeting specific biological pathways such as cancer treatment and infectious diseases.
- Agrochemicals Production : It is used in developing pesticides and herbicides.
Biology
In biological research, this compound is valuable for:
- Enzyme Mechanism Studies : Its structural similarity to amino acids makes it suitable for investigating enzyme mechanisms and protein-ligand interactions.
- Biochemical Assays : It can be employed in assays that evaluate the binding affinity of various ligands to enzymes.
Medicine
The compound's medicinal applications include:
- Drug Development : It is involved in synthesizing drugs that modulate biological pathways related to disease processes.
- Targeted Therapy Research : The imidazole component can interact with biological targets, making it relevant in the design of targeted therapies.
Industry
In industrial applications, this compound is used for:
- Production of Specialty Chemicals : The compound's unique properties allow for the creation of chemicals with specific functionalities.
Case Study 1: Drug Development
A study demonstrated the synthesis of a novel anticancer drug using this compound as an intermediate. The drug exhibited significant efficacy against tumor cells, highlighting the compound's role in pharmaceutical innovation.
Case Study 2: Enzyme Interaction Studies
Research involving this compound showed its effectiveness in modulating enzyme activity related to metabolic pathways. The imidazole ring facilitated critical interactions with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to undergo further chemical modifications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle :
- The target and HI-1036 retain a simple imidazole ring, whereas HI-1613, IN-0335, and QV-7062 incorporate fused aromatic systems (e.g., benzoimidazole, imidazopyridazine), which enhance π-stacking interactions but reduce solubility .
- Compound 11a () features a benzyl-substituted imidazole, which increases steric bulk compared to the target’s 1-methyl group .
Protective Groups: The Boc group in the target and tert-butyl esters in HI-1613/IN-0335 offer orthogonal protection strategies. In contrast, Compound 11a uses a diphenylmethyleneamino group, which requires harsher deprotection conditions (e.g., strong acids) compared to the acid-labile Boc group .
Ester Functionality :
- All compounds except HI-1036 include methyl or tert-butyl esters. The methyl ester in the target enables facile hydrolysis to carboxylic acids, a critical step in prodrug activation .
NMR Data:
- Target Compound: No direct NMR data is provided, but analogs like Compound 11a () exhibit distinct splitting patterns in $ ^1H $-NMR (e.g., doublets at 4.03, 6.90, and 7.90 ppm with $ ^3J $ couplings) and a $ ^{13}C $-NMR signal at 135.0 ppm for the imidazole C2 carbon. This suggests that electronic effects from substituents (e.g., Boc vs. benzyl) significantly alter chemical shifts .
Physicochemical and Application-Based Differences
Solubility and Lipophilicity :
- The target’s methyl ester and Boc group balance hydrophilicity and lipophilicity, making it suitable for aqueous-organic reaction systems. In contrast, HI-1613 and IN-0335’s benzoimidazole cores increase hydrophobicity, limiting their use in polar solvents .
Stability: The diphenylmethyleneamino group in Compound 11a confers greater thermal stability than the Boc group but complicates selective deprotection .
Applications :
- The target is ideal for peptide synthesis, whereas fused-ring analogs (e.g., QV-7062) are tailored for kinase inhibition studies due to their planar aromatic systems .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate, also known by its CAS number 1207887-42-0, is a synthetic organic compound that belongs to the class of amino acid derivatives. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and an imidazole ring, which are significant for its biological activity and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₄ |
| Molecular Weight | 269.30 g/mol |
| CAS Number | 1207887-42-0 |
| Purity | ≥98% |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding and π-π interactions, which are critical for binding to active sites of enzymes. The Boc group can be selectively removed under acidic conditions, allowing for further chemical modifications that enhance its biological properties .
Biological Applications
This compound has garnered attention for its potential applications in various fields:
- Medicinal Chemistry : It serves as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways, particularly those involved in cancer and infectious diseases.
- Biochemical Research : Used in enzyme mechanism studies and protein-ligand interaction investigations due to its structural similarity to certain amino acids.
- Synthetic Chemistry : Acts as an intermediate in the synthesis of more complex organic molecules, aiding in the development of agrochemicals and specialty chemicals .
Case Studies and Research Findings
Research has highlighted the compound's role in inhibiting specific biological pathways:
- A study demonstrated that derivatives of this compound exhibited inhibitory effects on cancer cell proliferation by targeting mitotic kinesins, which are essential for proper cell division .
- Another investigation focused on the compound's ability to modify enzyme activity through competitive inhibition, showcasing its potential as a lead compound for drug development against various diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Biological Activity |
|---|---|
| Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate | Moderate anti-cancer properties |
| Methyl 2-(tert-butoxycarbonylamino)-3-(indolyl)propanoate | Stronger inhibition of specific kinases |
| Methyl 2-amino-3-(pyridinyl)propanoate | Effective against bacterial infections |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate, and how are intermediates characterized?
- Methodology :
- Coupling Reactions : Use tert-butoxycarbonyl (Boc)-protected amino acids with imidazole derivatives. For example, HATU/DIPEA in DMF facilitates amide bond formation, followed by esterification (e.g., ethyl or methyl esterification) .
- Catalytic Systems : Copper(II) chloride (CuCl₂·2H₂O) in THF can catalyze heterocyclic ring formation, as seen in pyrrole derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/cyclohexane or DCM/ethanol) is standard for isolating intermediates .
- Characterization :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), IR (nuiol mull for carbonyl stretches at ~1680–1765 cm⁻¹), and mass spectrometry (e.g., m/z peaks for Boc-protected intermediates) .
- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C, away from moisture and light .
- Decomposition Risks : Boc groups are acid-sensitive; avoid exposure to trifluoroacetic acid (TFA) during handling unless intentional deprotection is required .
Advanced Questions
Q. How can computational tools aid in retrosynthetic planning or electronic property analysis for this compound?
- Retrosynthesis : AI-driven platforms (e.g., PubChem/Pistachio models) propose routes via imidazole alkylation or Boc-protected amino acid couplings. Prioritize routes with ≥95% predicted feasibility .
- Electronic Properties :
- DFT Calculations : Use 6-31G(d,p) basis sets to analyze HOMO/LUMO energies, predicting reactivity at the imidazole NH or ester carbonyl .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) by aligning the imidazole ring and Boc group into hydrophobic pockets .
Q. What experimental strategies resolve contradictions in reaction yields or purity?
- Yield Optimization :
- Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) for coupling efficiency. DMF often improves amide bond formation but may require stricter drying .
- Catalyst Loading : Adjust CuCl₂·2H₂O from 0.5–1.0 mmol to balance reaction rate vs. side products .
- Purity Challenges :
- HPLC Analysis : Use C18 columns (ACN/water gradient) to detect impurities. For example, incomplete Boc deprotection shows as a ~250 nm UV peak .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
